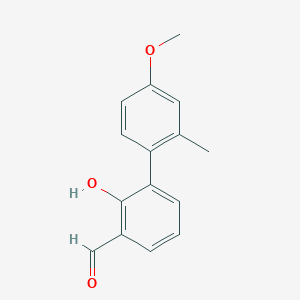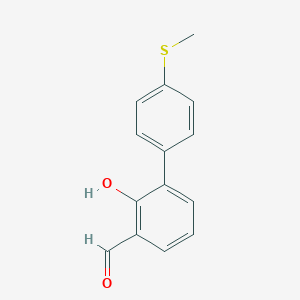
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% (also known as 2-Fluoro-3-methoxyphenyl-6-formylphenol) is an organic compound with a wide range of applications. It is a white, crystalline solid with a low melting point and a melting point of around 95%. It is soluble in organic solvents and is used as a starting material in the synthesis of various organic compounds. Its chemical structure is C7H6FO2.
Aplicaciones Científicas De Investigación
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, such as pyridines, benzimidazoles, and quinolines. It has also been used as a reagent in the synthesis of various heterocyclic compounds. Additionally, it has been used as a catalyst in the synthesis of various organic compounds, such as alcohols, amines, and esters.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the reaction partners. This results in the formation of new covalent bonds between the molecules, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed that the compound has the potential to act as an antioxidant and may be useful in the treatment of certain diseases. Additionally, it has been suggested that the compound may have potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a low melting point, making it suitable for laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in aqueous experiments. Additionally, the compound is toxic and should be handled with care.
Direcciones Futuras
The potential applications of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% are vast and there are numerous future directions in which research could be conducted. Some potential future directions include further research into its biochemical and physiological effects, its potential applications in the treatment of cancer, its potential as a catalyst in organic synthesis, and its potential as an antioxidant. Additionally, further research could be conducted into its potential applications in the synthesis of other organic compounds, such as pyridines, benzimidazoles, and quinolines.
Métodos De Síntesis
The synthesis of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% can be accomplished through a two-step process. The first step involves the reaction of 2-fluoro-3-methoxybenzoic acid with sodium hydroxide in an aqueous solution. This reaction produces 6-(2-fluoro-3-methoxyphenyl)-2-formylphenol, 95% and sodium fluoride. The second step is the purification of the product by recrystallization from ethyl acetate.
Propiedades
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-12-7-3-5-10(13(12)15)11-6-2-4-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHQEWFXOVCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685169 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261995-08-7 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














